3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE
Overview
Description
3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the imidazo[5,1-a]isoquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.
Ethoxy and methoxy group introduction: These groups can be introduced through etherification reactions using ethyl and methyl halides, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-ethoxy-4-methoxyphenyl)boronic acid
- 4-methylphenylsulfonyl derivatives
- Imidazo[5,1-a]isoquinoline analogs
Uniqueness
3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(3-ethoxy-4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4S/c1-4-33-26-17-21(11-14-25(26)32-3)27-28-16-15-20-7-5-6-8-23(20)24(28)18-29(27)34(30,31)22-12-9-19(2)10-13-22/h5-14,17,24,27H,4,15-16,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVCNJITJRDTOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2N3CCC4=CC=CC=C4C3CN2S(=O)(=O)C5=CC=C(C=C5)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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